molecular formula C12H18NO2 · HCl B1162949 3,4-EDMA (hydrochloride)

3,4-EDMA (hydrochloride)

カタログ番号: B1162949
分子量: 243.7
InChIキー: OLGSWAGTAZJFDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Ethylenedioxy-N-methylamphetamine (3,4-EDMA) hydrochloride is a synthetic phenethylamine derivative and an analog of 3,4-methylenedioxymethamphetamine (MDMA). Its molecular formula is C₁₂H₁₇NO₂·HCl, with a molecular weight of 243.7 g/mol . Structurally, it features a 1,4-dioxane ring (ethylenedioxy group) instead of MDMA’s methylenedioxy group (1,3-dioxole ring). At 1 µM concentration, 3,4-EDMA stimulates serotonin (5-HT) and dopamine (DA) release in rat brain synaptosomes, indicating monoaminergic transporter activity . It is classified as a Schedule I controlled substance in the U.S. and is primarily used in forensic and academic research .

特性

分子式

C12H18NO2 · HCl

分子量

243.7

InChI

InChI=1S/C12H17NO2.ClH/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11;/h3-4,8-9,13H,5-7H2,1-2H3;1H

InChIキー

OLGSWAGTAZJFDI-UHFFFAOYSA-N

SMILES

CC(NC)CC1=CC(OCCO2)=C2C=C1.Cl

同義語

3,4-Ethylenedioxy-N-methylamphetamine

製品の起源

United States

科学的研究の応用

Pharmacological Research

3,4-EDMA has been studied for its psychoactive properties, primarily as a stimulant and empathogen. Similar to its structural analogs such as MDMA (3,4-methylenedioxymethamphetamine), it exhibits effects on neurotransmitter systems.

Neurotoxicity Studies

Neurotoxic effects associated with 3,4-EDMA have been documented in animal studies. These studies often focus on the compound's impact on the blood-brain barrier (BBB) and its potential to induce neuroinflammation.

Blood-Brain Barrier Disruption

Research has demonstrated that 3,4-EDMA can disrupt the integrity of the BBB, mediated by matrix metalloproteinases (MMPs). For instance, studies have shown that administration of 3,4-EDMA leads to increased expression of MMP-9, which correlates with BBB permeability changes and subsequent edema formation in rodent models .

Safety Assessments

Safety evaluations of 3,4-EDMA have been conducted to understand its toxicity profile and potential health risks associated with exposure.

Absorption and Metabolism

Studies assessing the absorption, distribution, metabolism, and excretion (ADME) of 3,4-EDMA indicate that it is primarily eliminated through urine. The dermal absorption rates were found to vary significantly depending on the formulation used in experiments .

Study Parameter Findings
Dermal AbsorptionRanged from 0.59 µg/cm² to 14.8 µg/cm²
Urinary Excretion0.05% to 0.345% of applied radiolabel recovered within 72 hours

Genotoxicity

Genotoxicity assessments have revealed mixed results for 3,4-EDMA. While some assays indicated a lack of mutagenic potential at lower concentrations, higher concentrations showed evidence of chromosomal damage in mammalian cell models .

Therapeutic Potential

Despite its association with recreational use and potential neurotoxicity, there is ongoing research into the therapeutic applications of compounds like 3,4-EDMA.

Psychotherapeutic Uses

The empathogenic effects similar to those observed with MDMA suggest potential applications in psychotherapy for conditions such as PTSD (Post-Traumatic Stress Disorder). Clinical trials are exploring whether compounds like 3,4-EDMA can facilitate emotional processing in therapeutic settings.

Case Studies and Future Directions

Future studies should focus on:

  • Longitudinal assessments of neurotoxic effects.
  • Detailed exploration of therapeutic efficacy in clinical settings.
  • Comprehensive safety evaluations across diverse populations.

The understanding of 3,4-EDMA continues to evolve as more data becomes available from pharmacological studies and clinical trials.

化学反応の分析

Reduction Reactions

3,4-EDMA hydrochloride participates in reduction reactions under controlled conditions. A key example involves the use of lithium aluminum hydride (LiAlH<sub>4</sub>) to reduce carbamate intermediates to secondary amines:

Reaction Pathway

  • Starting Material : Carbamate derivative of 1-(3,4-ethylenedioxyphenyl)-2-aminopropane.

  • Reagent : LiAlH<sub>4</sub> in anhydrous tetrahydrofuran (THF).

  • Conditions : Reflux at 66°C for 3 hours under nitrogen atmosphere.

  • Product : S(+)- and R(−)-enantiomers of 3,4-EDMA with >98% enantiomeric purity .

ParameterValue
Yield79% (crude), purified via distillation
SolubilitySoluble in THF, Et<sub>2</sub>O
Purity Verification<sup>1</sup>H NMR with chiral shift reagent

Substitution Reactions

The compound undergoes nucleophilic substitution reactions at the benzylic position. For instance:

Bromination Followed by Amine Substitution

  • Bromination : 1-(3,4-ethylenedioxyphenyl)-2-bromo-1-propanone synthesized using HBr/acetic acid.

  • Amine Introduction : Reaction with N-methylamine in anhydrous ether yields 3,4-EDMA precursors .

ReagentConditionsProduct
N-MethylamineRT, N<sub>2</sub> atmosphereSecondary amine intermediate
HBr/AcOH0°C → RT, 1 hourBrominated ketone

Stability Under Acidic/Basic Conditions

3,4-EDMA hydrochloride demonstrates stability in both acidic and basic environments, critical for its pharmacokinetic profile:

ConditionObservationSource
10 M NaOH, refluxNo decomposition observed
37% HCl, refluxStable for ≥2 hours

Stereochemical Behavior

The ethylenedioxy group imposes steric constraints, affecting enantiomer differentiation:

  • Chiral Resolution : S(+)-3,4-EDMA exhibits distinct <sup>1</sup>H NMR shifts (δ 4.27) compared to R(−)-enantiomer (δ 4.24) when analyzed with S(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol .

Comparative Reactivity

3,4-EDMA’s ethylenedioxy ring expands its steric bulk compared to methylenedioxy analogs, altering transporter affinity:

Property3,4-EDMAMethylenedioxy Analog (DMA)
SERT Potency (EC<sub>50</sub>)28 nM12 nM
DAT/NET ToleranceReduced by 2–8-foldHigher affinity

Data suggest the ethylenedioxy group is better accommodated at serotonin transporters (SERT) than dopamine/norepinephrine transporters (DAT/NET) .

類似化合物との比較

3,4-EDMA vs. MDMA (3,4-Methylenedioxymethamphetamine)

Parameter 3,4-EDMA (Hydrochloride) MDMA (Hydrochloride)
Molecular Formula C₁₂H₁₇NO₂·HCl C₁₁H₁₅NO₂·HCl
Key Structural Feature Ethylenedioxy (1,4-dioxane) ring Methylenedioxy (1,3-dioxole) ring
Potency at SERT S(+)-isomer: 6× more potent than R(−)-isomer Ki = 0.6 µM (SERT inhibition)
Potency at DAT/NET Reduced by ~5–50× compared to MDMA High affinity (IC₅₀ = 6.6 µM for NET)
Applications Forensic analysis, neurotransmitter research Illicit recreational drug, neurotoxicology

Mechanistic Insight: The ethylenedioxy ring expansion in 3,4-EDMA reduces steric compatibility with monoamine transporters compared to MDMA. This leads to lower potency at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. For example, the S(+)-isomer of 3,4-EDMA exhibits 6× higher SERT affinity than its R(−)-isomer but remains weaker than MDMA .

3,4-EDMA vs. 3,4-DMMA (3,4-Dimethoxymethamphetamine)

Parameter 3,4-EDMA (Hydrochloride) 3,4-DMMA (Hydrochloride)
Molecular Formula C₁₂H₁₇NO₂·HCl C₁₂H₁₉NO₂·HCl
Substituents Ethylenedioxy ring Dimethoxy groups (3,4-OCH₃)
Potency at SERT Moderate (EDMA > DMMA) Ki = 7.7 µM
Potency at NET Moderate (EDMA > DMMA) Ki = 22.8 µM

Mechanistic Insight :
Replacing the ethylenedioxy ring with dimethoxy groups (3,4-DMMA) further diminishes transporter affinity. 3,4-DMMA’s Ki values for NET and SERT are 22.8 µM and 7.7 µM , respectively, indicating significantly lower potency than 3,4-EDMA . The ethylenedioxy group’s oxygen atoms likely form stronger hydrogen bonds with transporters compared to methoxy groups.

3,4-EDMA vs. 3,4-EDMC (3,4-Ethylenedioxymethcathinone)

Parameter 3,4-EDMA (Hydrochloride) 3,4-EDMC (Hydrochloride)
Molecular Formula C₁₂H₁₇NO₂·HCl C₁₂H₁₅NO₃·HCl
Core Structure Amphetamine (NH-CH₃) Cathinone (β-ketone, C=O)
Potency at Transporters Higher DA/5-HT release in synaptosomes Likely lower due to β-ketone
Applications Neurotransmitter release studies Emerging cathinone research

Mechanistic Insight: The β-ketone group in 3,4-EDMC (a cathinone analog) reduces lipophilicity and blood-brain barrier penetration compared to 3,4-EDMA. Cathinones like EDMC typically exhibit reduced potency and altered pharmacokinetics compared to amphetamines .

3,4-EDMA vs. HEDMA (Hydroxyethyl-3,4-methylenedioxyaniline HCl)

Parameter 3,4-EDMA (Hydrochloride) HEDMA
Molecular Formula C₁₂H₁₇NO₂·HCl C₉H₁₂ClNO₃
Core Structure Phenethylamine Ethanolamine derivative
Applications Neurotransmitter research Hair dye ingredient (consumer use)

Key Difference : HEDMA lacks the amphetamine backbone and is used in cosmetics, whereas 3,4-EDMA is a psychoactive research compound .

準備方法

1 mg Sample Preparation

Target MolarityVolume Required
1 mM4.0866 mL
5 mM0.8173 mL
10 mM0.4087 mL

5 mg Sample Preparation

Target MolarityVolume Required
1 mM20.4332 mL
5 mM4.0866 mL
10 mM2.0433 mL

Calculated using molecular weight (244.7 g/mol) and molarity formula C=nVC = \frac{n}{V}

In Vivo Formulation Methods

Two validated approaches for biological formulations are described:

Method A: DMSO/PEG300/Tween 80 System

  • DMSO Master Liquid : Dissolve drug in DMSO (e.g., 10 mg/mL).

  • PEG300 Addition : Mix with polyethylene glycol 300 until clear.

  • Tween 80 Incorporation : Add surfactant and clarify.

  • Aqueous Dilution : Gradually add ddH₂O.

Method B: DMSO/Corn Oil System

  • DMSO Master Liquid : Prepare as above.

  • Corn Oil Emulsion : Mix with corn oil for lipid-based delivery.

Critical steps:

  • Order of addition : Solvent sequence must maintain solution clarity.

  • Physical aids : Vortexing, ultrasound, or heat baths may enhance dissolution.

Synthesis Considerations

While direct protocols for 3,4-EDMA hydrochloride are absent, insights from MDMA synthesis may inform analogous approaches:

Key Reaction Pathways

StageMDAM Synthesis Steps (Analogous)
Oxidation Safrole → 3,4-Methylenedioxyphenyl-propan-2-one
Reductive Amination Ketone + methylamine → MDAM freebase
Salt Formation Freebase + HCl → MDAM·HCl

Adapted from cGMP-validated MDMA synthesis

Challenges

  • Precursor Availability : Safrole or piperonal derivatives may require controlled sourcing.

  • Regulatory Compliance : Synthesis of Schedule I compounds demands strict cGMP adherence .

Q & A

Q. How can researchers determine the stability of 3,4-EDMA hydrochloride under varying experimental conditions?

Methodological Answer: Stability studies should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor decomposition products over time. For example, GC chromatograms show that 3,4-EDMA forms as a decomposition product under specific conditions, with peak intensity increasing over 50 minutes, indicating progressive degradation of precursors . Researchers should replicate these conditions (e.g., temperature, pH, solvent systems) and quantify stability using area-under-the-curve (AUC) analysis for primary vs. secondary peaks.

Q. What analytical techniques are recommended to validate the purity of 3,4-EDMA hydrochloride in forensic or pharmacological samples?

Methodological Answer: Purity validation requires orthogonal methods:

  • HPLC-UV with certified reference standards (e.g., >98% purity, as per forensic protocols ).
  • Mass spectrometry (MS) for structural confirmation, particularly to distinguish 3,4-EDMA from analogs like 3,4-DMMA or MDMA .
  • Nuclear Magnetic Resonance (NMR) to resolve positional isomerism (e.g., differentiating 3,4-EDMA from 2,4-DMA) .

Q. How should researchers design experiments to synthesize 3,4-EDMA hydrochloride while minimizing by-products?

Methodological Answer: Optimize synthesis using reductive amination protocols with purified precursors (e.g., 3,4-methylenedioxyphenylacetone). Key steps include:

  • Purification : Distillation of methacrylic acid (MAA) and ethylene dimethacrylate (EDMA) precursors to reduce impurities .
  • Stoichiometric control : Limit excess reagents to prevent side reactions (e.g., over-alkylation).
  • By-product monitoring : Use thin-layer chromatography (TLC) or GC-MS to track intermediates and adjust reaction conditions in real time .

Advanced Research Questions

Q. How do enantiomers of 3,4-EDMA hydrochloride differ in their interactions with neurotransmitter transporters (e.g., SERT, DAT, NET)?

Methodological Answer: Enantiomer-specific activity can be assessed via:

  • Chiral chromatography (e.g., using cyclodextrin-based columns) to isolate S(+) and R(-) isomers .
  • Radioligand binding assays : Compare IC₅₀ values for each enantiomer at SERT, DAT, and NET. Studies show the S(+) isomer exhibits 6-fold higher SERT affinity and 50-fold higher DAT selectivity than the R(-) form, suggesting steric and electronic influences on transporter binding .
  • Molecular docking simulations : Model interactions with transporter crystal structures to identify binding pocket residues critical for enantiomer discrimination .

Q. What experimental approaches can resolve contradictions in 3,4-EDMA’s reported pharmacological effects across studies?

Methodological Answer: Discrepancies may arise from differences in:

  • Purity : Validate batches using COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .
  • Experimental models : Compare in vitro (e.g., transfected HEK cells expressing human SERT) vs. in vivo (rodent microdialysis) systems to isolate pharmacokinetic vs. pharmacodynamic factors .
  • Metabolite interference : Use LC-MS/MS to quantify phase 2 metabolites (e.g., glucuronidated/sulfated forms) in biological matrices, which may confound receptor activity measurements .

Q. How does the ethylene-dioxy ring expansion in 3,4-EDMA hydrochloride influence receptor binding compared to MDMA?

Methodological Answer: Structural comparisons require:

  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with modified ring systems (e.g., 1,4-dioxane in EDMA vs. methylenedioxy in MDMA) and test transporter inhibition. EDMA’s larger ring reduces potency at SERT by ~5-fold compared to MDMA, likely due to altered π-π stacking or hydrogen bonding .
  • Thermodynamic solubility assays : Measure logP values to assess lipophilicity differences, which impact blood-brain barrier penetration and receptor engagement .

Q. What methodologies are suitable for quantifying 3,4-EDMA hydrochloride metabolites in complex biological matrices (e.g., urine, plasma)?

Methodological Answer:

  • Sample preparation : Use mixed-mode solid-phase extraction (SPE) with monolithic sorbents (e.g., ethylene dimethacrylate-based polymers) to isolate metabolites from urine .
  • Detection : Couple UHPLC with high-resolution mass spectrometry (HRMS, e.g., Q Exactive™ Orbitrap) for precise quantification of glucuronidated/sulfated forms .
  • Validation : Include deuterated internal standards (e.g., 3,4-EDMA-d₃) to correct for matrix effects and ionization variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-EDMA (hydrochloride)
Reactant of Route 2
Reactant of Route 2
3,4-EDMA (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。